molecular formula C24H24ClN3O5 B586475 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate CAS No. 161558-45-8

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

Cat. No. B586475
CAS RN: 161558-45-8
M. Wt: 469.922
InChI Key: UQSUJCNJGVBZCU-UHFFFAOYSA-N
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Description

“2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is a chemical compound with the CAS Number: 161558-45-8 . Its IUPAC name is "4-nitrobenzoic acid compound with 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine (1:1)" . It has a molecular weight of 469.92 .


Synthesis Analysis

The compound “(S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine” is used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine . This compound is used as an intermediate in the synthesis of antihistamines and antiallergy agents .


Molecular Structure Analysis

The molecular formula of “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is C24H24ClN3O5 . The average mass is 469.918 Da and the monoisotopic mass is 469.140442 Da .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Environmental Behavior and Toxicity of Parabens

  • Parabens, including compounds with phenolic groups similar to the structure of interest, are extensively used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing their concentrations, parabens persist in low levels in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to continuous introduction from consumer products, and their environmental behavior raises concerns about their potential endocrine-disrupting effects. Such studies underscore the importance of evaluating the environmental impact and behavior of chemical compounds, including those structurally related to the compound of interest (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Reactions and Synthetic Applications

  • Research on nucleophilic aromatic substitution reactions, particularly involving nitro-groups, provides insights into the chemical reactivity and potential synthetic applications of nitro-substituted compounds like "2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate". Understanding these reactions can inform the synthesis of novel compounds with specific properties or biological activities, highlighting the importance of such fundamental chemistry research (Pietra & Vitali, 1972).

Photoreactive Systems for Photon-based Electronics

  • Studies on the photochromism of ortho-nitrobenzylpyridines, including mechanisms involving the intramolecular transfer of a proton, suggest applications in photon-based electronics. These systems, due to their photochromic activity in the solid state and small structural changes during photoreactions, are explored for their potential in developing new materials for electronics. This research area might offer avenues for applying compounds with similar structural features in the development of photoreactive materials (Naumov, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of bepotastine besylate , a non-sedating H1-antagonist that has anti-inflammatory activity . Therefore, it can be inferred that the compound may interact with histamine receptors, specifically H1 receptors, which play a crucial role in allergic reactions.

Mode of Action

Given its role as an intermediate in the synthesis of Bepotastine besylate , it is plausible that it may interact with H1 receptors, blocking the action of histamine, and thereby mitigating allergic responses.

Pharmacokinetics

Its solubility in dmso and methanol suggests it may have reasonable bioavailability

properties

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.C7H5NO4/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-7,10,15,17,19H,8-9,11-12H2;1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSUJCNJGVBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743179
Record name 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

CAS RN

161558-45-8
Record name 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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